3,3'-(((Cyclopentylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(((Cyclopentylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol: is a complex organic compound characterized by the presence of two phenolic groups connected through a cyclopentylmethyl-bridged azanediyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(((Cyclopentylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol typically involves multi-step organic reactions. One common approach is the reaction of cyclopentylmethylamine with 2-bromoethanol to form an intermediate, which is then reacted with phenol derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3’-(((Cyclopentylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4).
Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) mixture.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Nitro or halogenated phenol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3,3’-(((Cyclopentylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol is used as a ligand in coordination chemistry to form stable complexes with metals.
Biology
In biological research, this compound is investigated for its potential as an antioxidant due to the presence of phenolic groups. It is also studied for its interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The compound’s ability to chelate metal ions is also of interest in developing metal-based drugs .
Industry
In the industrial sector, 3,3’-(((Cyclopentylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol is used as an intermediate in the synthesis of polymers and resins. Its antioxidant properties make it useful as a stabilizer in various industrial applications .
Mechanism of Action
The mechanism of action of 3,3’-(((Cyclopentylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol involves its ability to donate hydrogen atoms from the phenolic groups, thereby neutralizing free radicals and preventing oxidative damage. The compound can also chelate metal ions, which may inhibit metal-catalyzed oxidative processes. These properties contribute to its antioxidant and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(Ethane-1,2-diyl)diphenol
- 4,4’-(((2,2-Dimethylpropane-1,3-diyl)bis(azanediyl)bis(methylene))bis(2-methoxyphenol)
- [Oxalylbis(azanediyl)]bis(ethane-2,1-diyl) bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)]
Uniqueness
Compared to similar compounds, 3,3’-(((Cyclopentylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol is unique due to the presence of the cyclopentylmethyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H29NO2 |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
3-[2-[cyclopentylmethyl-[2-(3-hydroxyphenyl)ethyl]amino]ethyl]phenol |
InChI |
InChI=1S/C22H29NO2/c24-21-9-3-7-18(15-21)11-13-23(17-20-5-1-2-6-20)14-12-19-8-4-10-22(25)16-19/h3-4,7-10,15-16,20,24-25H,1-2,5-6,11-14,17H2 |
InChI Key |
BGMYKCNSSRUILA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CN(CCC2=CC(=CC=C2)O)CCC3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.